molecular formula C9H18ClN B13433566 3-Cyclobutylpiperidine hydrochloride

3-Cyclobutylpiperidine hydrochloride

Cat. No.: B13433566
M. Wt: 175.70 g/mol
InChI Key: KJVVXHZZBHUBJX-UHFFFAOYSA-N
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Description

3-Cyclobutylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The cyclobutyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclobutyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Cyclobutylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclobutylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups. It may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its piperidine core plays a crucial role in its activity.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the cyclobutyl group, widely used in medicinal chemistry.

    Cyclohexylpiperidine: Similar structure with a cyclohexyl group instead of cyclobutyl, used in different applications.

    N-Methylpiperidine: A methylated derivative with distinct chemical properties.

Uniqueness: 3-Cyclobutylpiperidine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic effects

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

3-cyclobutylpiperidine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-3-8(4-1)9-5-2-6-10-7-9;/h8-10H,1-7H2;1H

InChI Key

KJVVXHZZBHUBJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CCCNC2.Cl

Origin of Product

United States

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